

Application Notes and Protocols for USP30-I-1 in High-Throughput Screening

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Compound of Interest

Compound Name: USP30-I-1

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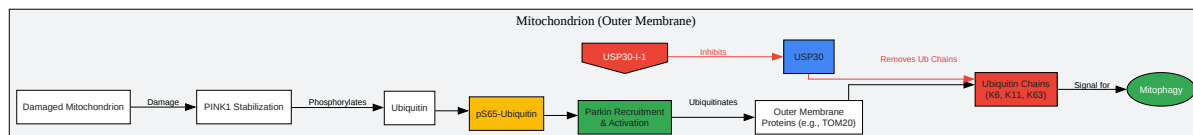
Introduction

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase (DUB) anchored to the outer mitochondrial membrane that plays a critical role in mitochondrial quality control.^{[1][2]} It acts as a negative regulator of mitophagy, the selective degradation of damaged mitochondria, by counteracting the ubiquitination of mitochondrial proteins mediated by the E3 ligase Parkin.^[3]^[4] Dysfunctional mitophagy is implicated in a range of pathologies, including neurodegenerative diseases such as Parkinson's disease.^{[3][5]} Inhibition of USP30 has emerged as a promising therapeutic strategy to enhance the clearance of damaged mitochondria.^{[6][7]} **USP30-I-1** is a selective inhibitor of USP30, making it a valuable tool for studying the physiological roles of USP30 and for the development of novel therapeutics.^[8]

These application notes provide a comprehensive overview and detailed protocols for the utilization of **USP30-I-1** in high-throughput screening (HTS) campaigns aimed at identifying and characterizing USP30 inhibitors.

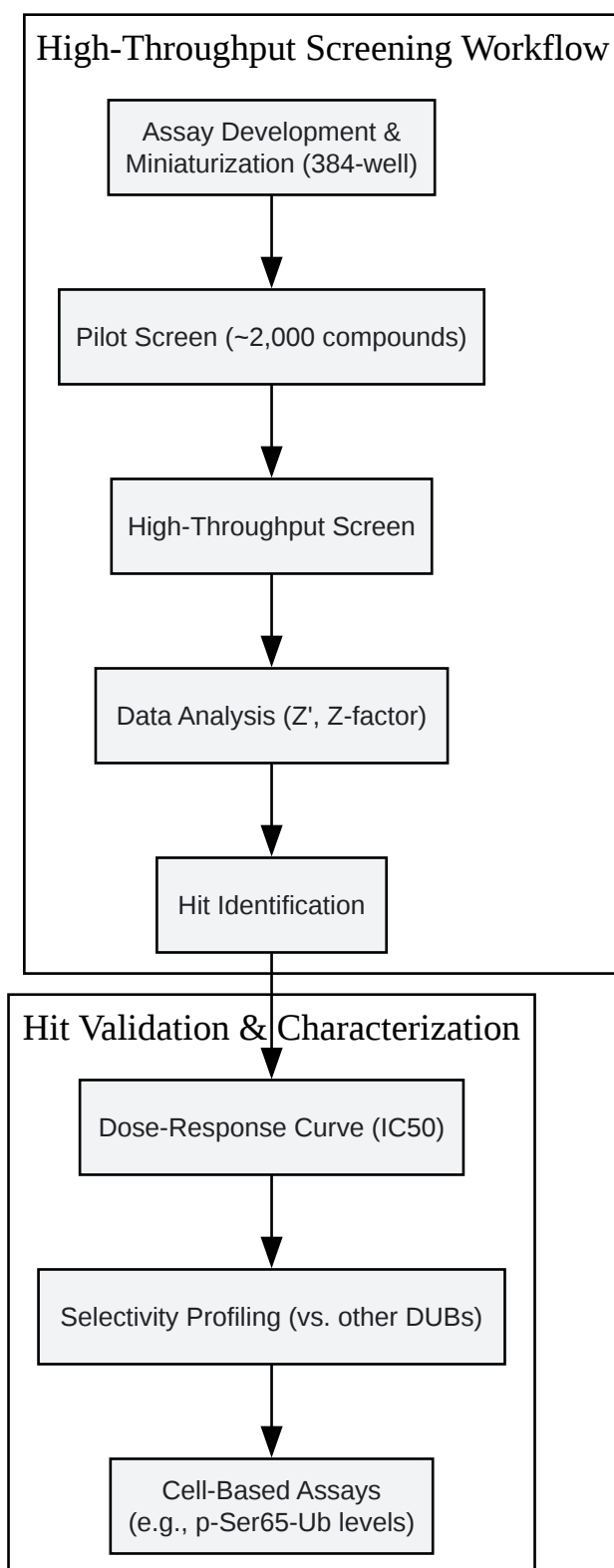
Signaling Pathway and Experimental Workflow

To facilitate a clear understanding of the underlying biology and the screening process, the following diagrams illustrate the USP30 signaling pathway in mitophagy and a typical HTS workflow for identifying USP30 inhibitors.



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Caption: USP30's role in antagonizing Parkin-mediated mitophagy.



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Caption: A typical workflow for an HTS campaign to find USP30 inhibitors.

Data Presentation: Potency and Selectivity of USP30 Inhibitors

The following table summarizes the inhibitory potency of **USP30-I-1** and other reported inhibitors. This data is crucial for comparing the efficacy of different compounds and for selecting appropriate positive controls in HTS assays.

Compound	IC50 (nM)	Assay Type	Notes
USP30-I-1	94	Biochemical (in vitro)	A selective inhibitor of USP30.[8]
USP30Inh-1	15 - 30	Ubiquitin-Rhodamine 110 Cleavage	Shows good selectivity against over 40 DUBs at 1 μ M.[9][10][11]
USP30Inh-2	15 - 30	Ubiquitin-Rhodamine 110 Cleavage	Similar profile to USP30Inh-1.[9][10][11]
USP30Inh-3	15 - 30	Ubiquitin-Rhodamine 110 Cleavage	Similar profile to USP30Inh-1.[9][10][11]
Compound 1	< 1000	High-Throughput Screen	A racemic phenylalanine derivative.[4][9]
MF-094	N/A	N/A	A potent and selective USP30 inhibitor derived from Compound 1.[9]
15-oxospiramilactone (S3)	N/A	High-Throughput Screen	A diterpenoid derivative.[9]
USP30i	N/A	Cellular (TOM20 ubiquitination)	EC50 of 2.45 μ M for increasing Ub-TOM20.[4]

Experimental Protocols

This section provides detailed protocols for high-throughput screening assays to identify and characterize USP30 inhibitors.

Protocol 1: In Vitro Biochemical HTS Assay using a Fluorogenic Substrate

This assay is designed for primary high-throughput screening to identify compounds that inhibit the deubiquitinating activity of USP30.

Principle: The assay measures the cleavage of a fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine 110 (Ub-Rho110), by recombinant human USP30 (rhUSP30).^{[9][10][11]} When the substrate is cleaved, the rhodamine 110 fluorophore is released, resulting in an increase in fluorescence intensity. Inhibitors of USP30 will prevent this cleavage, leading to a lower fluorescence signal.

Materials and Reagents:

- Recombinant Human USP30 (rhUSP30)
- Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
- Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
- Test compounds (e.g., from a chemical library) dissolved in DMSO
- **USP30-I-1** (as a positive control)
- DMSO (as a negative control)
- 384-well, low-volume, black, flat-bottom plates
- Plate reader capable of measuring fluorescence (Excitation: 485 nm, Emission: 535 nm)

Procedure:

- Compound Plating:

- Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of test compounds, positive control (**USP30-I-1**), and negative control (DMSO) into the wells of a 384-well plate. A typical screening concentration is 10 μ M.[12]
- Enzyme Preparation and Dispensing:
 - Prepare a solution of rhUSP30 in assay buffer to the desired final concentration (e.g., 1 nM).
 - Dispense 10 μ L of the enzyme solution into each well of the 384-well plate containing the compounds.
 - Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
- Substrate Preparation and Dispensing:
 - Prepare a solution of Ub-Rho110 in assay buffer to the desired final concentration (e.g., 100 nM).[10][11]
 - Dispense 10 μ L of the substrate solution into each well to initiate the reaction. The final reaction volume will be 20 μ L.
- Incubation and Measurement:
 - Incubate the plate at 37°C for 60 minutes.
 - Measure the fluorescence intensity using a plate reader (Ex: 485 nm, Em: 535 nm).
- Data Analysis:
 - Calculate the percent inhibition for each test compound relative to the positive and negative controls.
 - Determine the Z' factor to assess the quality and robustness of the assay. A Z' factor > 0.5 is generally considered excellent for HTS.[12]

Protocol 2: Cellular High-Content Screening Assay for Mitophagy Induction

This assay is a secondary, more physiologically relevant screen to confirm the activity of hits from the primary biochemical screen.

Principle: This assay quantifies the induction of mitophagy in a cellular context by measuring the accumulation of phosphorylated ubiquitin at Serine 65 (p-Ser65-Ub), a key marker of the PINK1/Parkin-mediated mitophagy pathway.[\[10\]](#)[\[11\]](#)[\[13\]](#) Inhibition of USP30 is expected to increase the levels of p-Ser65-Ub.

Materials and Reagents:

- A suitable cell line (e.g., SH-SY5Y neuroblastoma cells, or iPSC-derived dopaminergic neurons).[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Cell culture medium and supplements.
- Test compounds identified from the primary screen.
- **USP30-I-1** (as a positive control).
- Mitochondrial uncoupler (e.g., FCCP or CCCP) to induce mitophagy.[\[13\]](#)[\[14\]](#)
- Fixative solution (e.g., 4% paraformaldehyde).
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
- Blocking buffer (e.g., 5% BSA in PBS).
- Primary antibodies: Rabbit anti-p-Ser65-Ub, Mouse anti-HSP60 (mitochondrial marker).
- Secondary antibodies: Alexa Fluor 488-conjugated anti-rabbit IgG, Alexa Fluor 594-conjugated anti-mouse IgG.
- Nuclear stain (e.g., DAPI or Hoechst).
- 384-well, clear-bottom imaging plates.

- High-content imaging system.

Procedure:

- Cell Plating:
 - Seed cells into a 384-well imaging plate at an appropriate density and allow them to adhere overnight.
- Compound Treatment:
 - Treat the cells with test compounds at various concentrations for a predetermined time (e.g., 4-24 hours).[\[10\]](#)[\[13\]](#) Include positive (**USP30-I-1**) and negative (DMSO) controls.
- Mitophagy Induction:
 - Induce mitophagy by treating the cells with a mitochondrial uncoupler (e.g., 10 μ M FCCP) for 2 hours.[\[13\]](#)
- Immunofluorescence Staining:
 - Fix, permeabilize, and block the cells.
 - Incubate with primary antibodies overnight at 4°C.
 - Wash and incubate with fluorescently labeled secondary antibodies and a nuclear stain for 1 hour at room temperature.
- Imaging and Analysis:
 - Acquire images using a high-content imaging system.
 - Use image analysis software to quantify the intensity and co-localization of the p-Ser65-Ub signal with the mitochondrial marker (HSP60).
 - Determine the dose-dependent effect of the compounds on p-Ser65-Ub levels.

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening and characterization of USP30 inhibitors using **USP30-I-1** as a reference compound. The biochemical assay is well-suited for large-scale primary screening, while the cellular high-content assay provides a more physiologically relevant secondary screen to validate hits and elucidate their mechanism of action. These tools are invaluable for the discovery and development of novel therapeutic agents targeting USP30 for the treatment of diseases associated with impaired mitochondrial quality control.

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